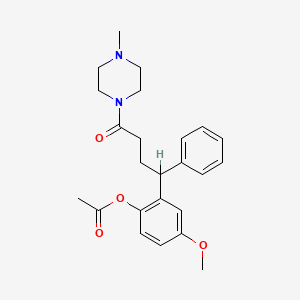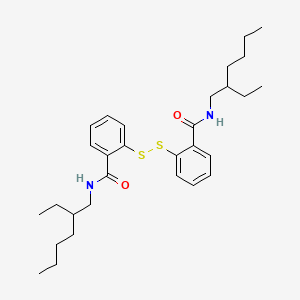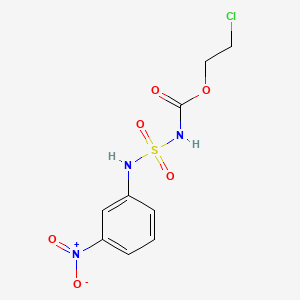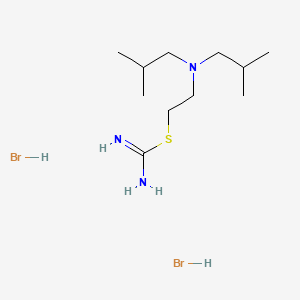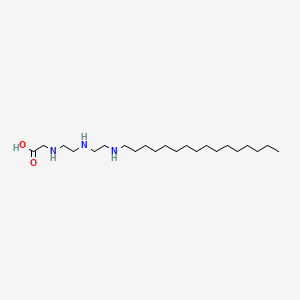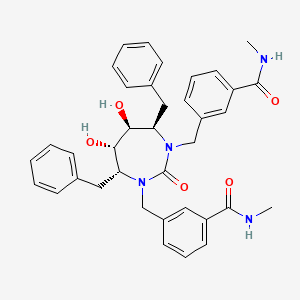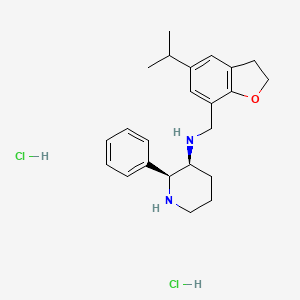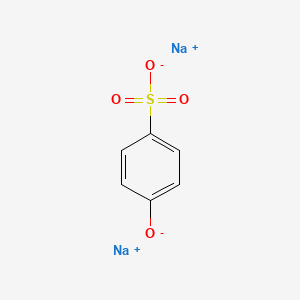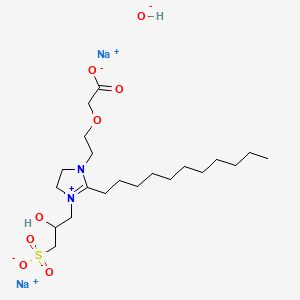
1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-4,5-dihydro-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, hydroxide, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-4,5-dihydro-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, hydroxide, disodium salt is a complex organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields such as chemistry, biology, and industry due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-4,5-dihydro-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, hydroxide, disodium salt typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of various functional groups through substitution reactions. Common reagents used in these reactions include alkyl halides, carboxylic acids, and sulfonic acids. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-4,5-dihydro-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, hydroxide, disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The imidazolium ring can participate in nucleophilic or electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups into the imidazolium ring.
Aplicaciones Científicas De Investigación
1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-4,5-dihydro-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, hydroxide, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound can act as a biological probe or a drug delivery agent due to its ability to interact with biological molecules.
Medicine: It has potential therapeutic applications, such as antimicrobial and anticancer agents, due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals, surfactants, and ionic liquids.
Mecanismo De Acción
The mechanism by which 1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-4,5-dihydro-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, hydroxide, disodium salt exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound can modulate various biochemical pathways, leading to its observed biological and chemical activities. For example, it may inhibit enzyme activity by binding to the active site or alter cell membrane properties by interacting with lipid bilayers.
Comparación Con Compuestos Similares
Similar Compounds
1H-Imidazolium, 1-(2-hydroxyethyl)-3-methyl-: Known for its use in ionic liquids and as a catalyst.
1H-Imidazolium, 1-(2-carboxyethyl)-3-methyl-: Used in biological applications and as a surfactant.
1H-Imidazolium, 1-(2-sulfopropyl)-3-methyl-: Employed in industrial processes and as a stabilizer.
Uniqueness
1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-4,5-dihydro-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, hydroxide, disodium salt stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various fields.
Propiedades
Número CAS |
70892-78-3 |
|---|---|
Fórmula molecular |
C21H40N2Na2O8S |
Peso molecular |
526.6 g/mol |
Nombre IUPAC |
disodium;2-[2-[3-(2-hydroxy-3-sulfonatopropyl)-2-undecyl-4,5-dihydroimidazol-3-ium-1-yl]ethoxy]acetate;hydroxide |
InChI |
InChI=1S/C21H40N2O7S.2Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-20-22(14-15-30-17-21(25)26)12-13-23(20)16-19(24)18-31(27,28)29;;;/h19,24H,2-18H2,1H3,(H-,25,26,27,28,29);;;1H2/q;2*+1;/p-2 |
Clave InChI |
MXXMQMMJMQHOJZ-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCC1=[N+](CCN1CCOCC(=O)[O-])CC(CS(=O)(=O)[O-])O.[OH-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


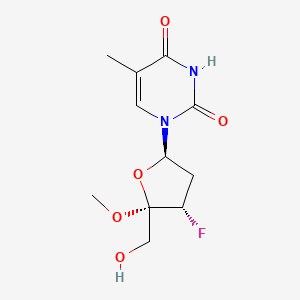
![calcium;(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoate;trihydrate](/img/structure/B15193834.png)
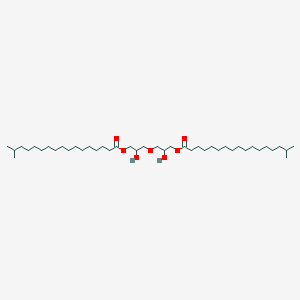
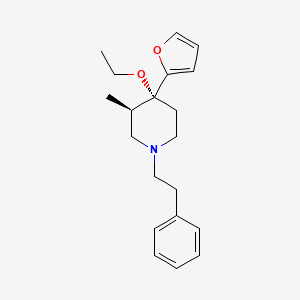
![N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide](/img/structure/B15193855.png)
